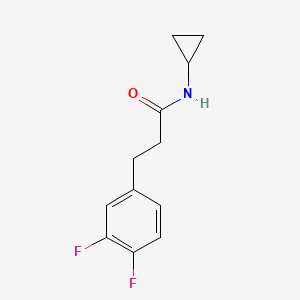![molecular formula C22H17N3O5 B14917842 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14917842.png)
2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxy group, a phenylamino group, and a nitro group attached to an isoindole-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(benzyloxy)aniline with phthalic anhydride in the presence of a suitable catalyst to form the isoindole-dione core. The nitro group is then introduced through nitration using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic conditions for benzyloxy group cleavage.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Phenol derivatives: From the cleavage of the benzyloxy group.
Substituted derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy and phenylamino groups may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Shares the benzyloxyphenyl group but differs in the core structure and functional groups.
2-[(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)(methyl)amino]-N-propylacetamide: Similar benzyloxyphenyl group with different substituents and core structure.
Uniqueness
2-({[4-(benzyloxy)phenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups and the isoindole-dione core, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H17N3O5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-nitro-2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O5/c26-21-18-7-4-8-19(25(28)29)20(18)22(27)24(21)14-23-16-9-11-17(12-10-16)30-13-15-5-2-1-3-6-15/h1-12,23H,13-14H2 |
InChI Key |
FPPROLFQDMMRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


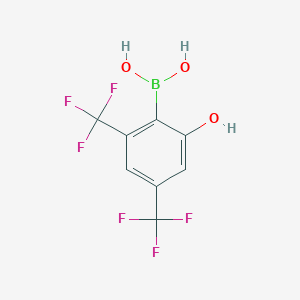

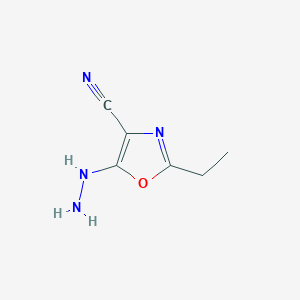
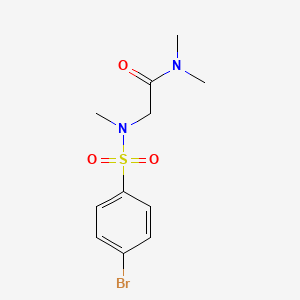

![1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B14917789.png)
![n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine](/img/structure/B14917796.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14917815.png)
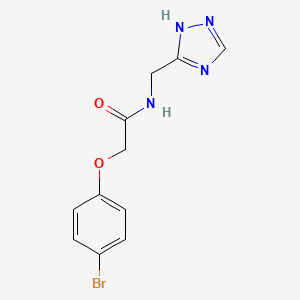
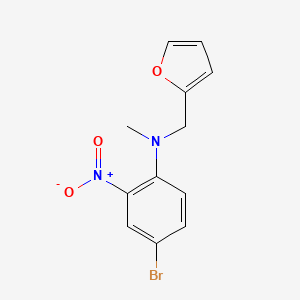
![2-Azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B14917822.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B14917824.png)
